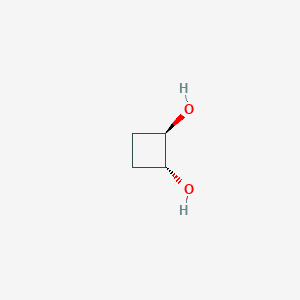

trans-Cyclobutane-1,2-diol

Description

Structure

3D Structure

Properties

IUPAC Name |

(1R,2R)-cyclobutane-1,2-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2/c5-3-1-2-4(3)6/h3-6H,1-2H2/t3-,4-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHPMXFUDCYMCOE-QWWZWVQMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@@H]1O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

88.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Trans Cyclobutane 1,2 Diol and Its Derivatives

Stereocontrolled Preparation via Nucleophilic Addition and Reduction Pathways

The stereocontrolled synthesis of trans-cyclobutane-1,2-diol and its derivatives can be effectively achieved through nucleophilic addition to cyclobutanone (B123998) precursors followed by reduction. These pathways offer a high degree of control over the final stereochemistry of the diol.

Organometallic Reagent Mediated Syntheses from Cyclobutanone Precursors

A flexible and widely utilized strategy for the synthesis of substituted cyclobutane-1,2-diols involves the nucleophilic addition of organometallic reagents, such as organolithium or Grignard reagents, to 2-hydroxycyclobutanone. This approach allows for the introduction of a diverse range of substituents onto the cyclobutane (B1203170) framework. The reaction typically yields a mixture of cis and trans diastereomers of the resulting 1-substituted-cyclobutane-1,2-diols, which can then be separated using chromatographic techniques. For example, the addition of n-butyllithium to 2-hydroxycyclobutanone produces a mixture of cis- and trans-1-butylcyclobutane-1,2-diol.

Metal Hydride and Catalytic Hydrogenation Reductions

The reduction of 1,2-cyclobutanediones is a key method for producing cyclobutane-1,2-diols. Catalytic hydrogenation over supported ruthenium catalysts has proven to be an effective method for this transformation. For instance, the hydrogenation of 2,2,4,4-tetramethyl-1,3-cyclobutanedione (CBDK) to 2,2,4,4-tetramethyl-1,3-cyclobutanediol (B147498) (CBDO) can achieve high selectivity. researchgate.net The choice of support for the ruthenium catalyst, such as activated carbon, and the preparation method can significantly influence the catalyst's performance by affecting metal particle size and dispersion. researchgate.net

Similarly, the hydrogenation of cyclopentane-1,3-dione to cyclopentane-1,3-diol has been systematically studied using a commercial Ru/C catalyst, providing insights applicable to cyclobutane systems. nih.gov Reaction conditions such as temperature and H₂ pressure play a crucial role in the reaction rate and in suppressing side reactions. nih.gov

Another important pathway involves the reduction of trans-1,2-cyclobutanedicarboxylic acid or its derivatives. The diacid can be prepared through the isomerization of a cis/trans mixture and subsequently resolved into its enantiomers. Reduction of the corresponding dicarboxylic esters then provides access to the enantiomerically pure trans-diol, which is a valuable building block in asymmetric synthesis.

Photochemical Cycloaddition Approaches to Cyclobutane Diol Scaffolds

Photochemical [2+2] cycloaddition reactions represent a foundational and powerful method for constructing the cyclobutane core. acs.orgacs.org This approach typically involves the light-induced dimerization of olefins to form a cyclobutane ring, which can then be chemically elaborated to yield the desired diol. The Paternò-Büchi reaction, a [2+2] photocycloaddition of a carbonyl compound and an alkene to form an oxetane (B1205548), is a particularly relevant example. organic-chemistry.orgrsc.org The oxetane intermediate can then be further transformed to afford the cyclobutane diol scaffold. The mechanism of the Paternò-Büchi reaction can proceed through either singlet or triplet excited states of the carbonyl compound, often involving a biradical intermediate when a triplet state is involved. rsc.org

The regio- and stereoselectivity of these cycloadditions can be influenced by various factors, including the nature of the reactants and the reaction conditions. rsc.orgresearchgate.net In recent years, visible-light-mediated [2+2] cycloadditions have gained prominence, offering milder reaction conditions. chemistryviews.orgorganic-chemistry.org For instance, the use of photosensitizers like Ir(dFppy)₃ under blue LED light can facilitate these transformations. chemistryviews.org

Ring Contraction Strategies for Four-Membered Carbo- and Heterocycles

Ring contraction reactions provide an alternative and powerful strategy for the synthesis of functionalized cyclobutanes. researchgate.netrsc.org These methods involve the rearrangement of a larger carbocyclic or heterocyclic ring to form the strained four-membered ring.

One of the most well-known ring contraction methods is the Favorskii rearrangement of α-halo ketones. wikipedia.org In the case of cyclic α-halo ketones, this reaction leads to a ring-contracted carboxylic acid derivative. The mechanism is thought to proceed through the formation of a cyclopropanone (B1606653) intermediate. wikipedia.orgyoutube.com The Favorskii rearrangement has been instrumental in the synthesis of strained cyclic systems. wikipedia.org A quasi-Favorskii rearrangement has also been utilized to create cyclobutane motifs. researchgate.net

Other ring contraction strategies include the Wolff rearrangement of α-diazocyclopentanones. baranlab.org Additionally, stereoselective syntheses of cyclobutanes have been achieved through the contraction of pyrrolidines, a process mediated by nitrogen extrusion that proceeds via a radical pathway. acs.orgchemistryviews.org This method has been used to prepare unsymmetrical spirocyclobutanes with excellent stereocontrol. acs.org

Enantioselective and Diastereoselective Synthesis of Optically Active this compound

The synthesis of optically active trans-cyclobutane-1,2-diols is of significant interest for applications in asymmetric catalysis and as chiral building blocks.

Asymmetric Epoxidation Protocols (e.g., Shi Epoxidation)

A powerful strategy for the enantioselective synthesis of trans-diols involves the asymmetric epoxidation of a corresponding cycloalkene, followed by stereospecific ring-opening of the resulting epoxide. The Shi asymmetric epoxidation, which utilizes a fructose-derived ketone as an organocatalyst and Oxone as the primary oxidant, is a prominent example of such a protocol. wikipedia.orgchem-station.comorganic-chemistry.orgatlanchimpharma.com This reaction generates a chiral dioxirane (B86890) in situ, which then acts as the epoxidizing agent. chem-station.comorganic-chemistry.org The reaction is typically performed under basic conditions to prevent the Baeyer-Villiger oxidation of the catalyst as a side reaction. chem-station.com

The resulting chiral epoxide can then be hydrolyzed to the trans-diol. rsc.org One-pot chemo-enzymatic systems have been developed where the epoxidation is followed by enzymatic hydrolysis to yield the asymmetric trans-diol with high enantiomeric excess. rsc.org This approach is complementary to other dihydroxylation methods and is particularly useful for the synthesis of cyclic trans-diols. rsc.org The enantioselectivity of the Shi epoxidation is often high for trans-disubstituted and trisubstituted alkenes. wikipedia.org

Enzymatic and Biocatalytic Transformations for Chiral Diols

Biocatalysis has emerged as a powerful tool for the synthesis of chiral molecules, offering high selectivity under mild reaction conditions. harvard.edu For the preparation of enantiomerically enriched this compound, enzymatic and whole-cell biocatalytic methods are particularly effective, primarily through the kinetic resolution of racemic diols or the asymmetric transformation of prochiral precursors.

Lipases are a class of enzymes widely employed for these transformations due to their stereoselectivity in catalyzing hydrolysis and esterification reactions. In a typical enzymatic kinetic resolution of racemic this compound, a lipase (B570770) is used to selectively acylate one enantiomer, allowing for the separation of the slower-reacting diol enantiomer from its esterified counterpart. For instance, lipases from Pseudomonas fluorescens have been successfully used for the preparation of optically pure trans-1,2-cycloalkanediols through selective esterification.

Another significant biocatalytic approach is the desymmetrization of prochiral or meso-compounds. While not directly applicable to the racemic trans-diol, this strategy is crucial for creating chiral cyclobutane precursors. Alcohol dehydrogenases (ADHs), for example, can perform enantiotoposelective oxidation of a meso-diol, converting it into a chiral lactone or hydroxy ketone. harvard.edu These enzymes often require a cofactor, such as NADH or NADPH, which can be regenerated in situ using whole-cell systems or a coupled-enzyme approach. harvard.edu Dioxygenase enzymes can also be utilized to introduce chirality by converting aromatic precursors into cis-diols, which can then be chemically transformed into the trans-cyclobutane scaffold. harvard.edu

Table 1: Examples of Enzymatic Approaches for Chiral Diol Synthesis

| Enzyme Class | Reaction Type | Substrate Type | Product | Key Features |

|---|---|---|---|---|

| Lipase | Kinetic Resolution (Esterification/Acylation) | Racemic trans-1,2-diols | Enantiopure diol and ester | High enantioselectivity; mild conditions. |

| Lipase | Kinetic Resolution (Hydrolysis) | Racemic trans-1,2-diesters | Enantiopure diol and monoester | Reversible reaction allows for strategic choice of direction. |

| Alcohol Dehydrogenase (ADH) | Desymmetrization (Oxidation) | meso-diols | Chiral hydroxy ketones or lactones | Creates chiral precursors from achiral starting materials. |

| Dioxygenase | Asymmetric Dihydroxylation | Aromatic precursors | Chiral cis-diols | Provides access to chiral cyclic diols for further synthesis. |

Chiral Auxiliary-Mediated Approaches in Diol Synthesis

Chiral auxiliaries are stereogenic molecules that are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org This strategy is a cornerstone of asymmetric synthesis and provides a reliable method for establishing the desired stereochemistry in the cyclobutane core, which can then be converted to the target diol. wikipedia.org The auxiliary is typically removed after the key stereoselective step and can often be recovered for reuse. wikipedia.org

A prominent application of this methodology in cyclobutane synthesis is the [2+2] cycloaddition reaction. To produce a precursor for this compound, a fumaric or maleic acid derivative is first esterified with a chiral alcohol, such as (1R)-menthol or (-)-8-phenylmenthol. This attaches a chiral auxiliary to the substrate. The resulting chiral ester is then reacted with a ketene (B1206846) acetal (B89532) in a Lewis acid-promoted [2+2] cycloaddition. The steric bulk and electronic properties of the auxiliary direct the ketene acetal to add to a specific face of the double bond, leading to the preferential formation of one diastereomer of the cyclobutane-1,2-dicarboxylic ester.

This diastereomerically enriched product can be isolated and the chiral auxiliary removed by hydrolysis. Subsequent reduction of the dicarboxylic ester groups, for example with lithium aluminum hydride, yields the enantiomerically enriched this compound. The stereoselectivity of the cycloaddition is highly dependent on the choice of auxiliary, Lewis acid, and reaction conditions.

Table 2: Common Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Class | Typical Application |

|---|---|---|

| (1R)-Menthyl derivatives | Chiral Alcohols | [2+2] Cycloadditions, Diels-Alder Reactions |

| Evans' Oxazolidinones | Amino Alcohol Derivatives | Asymmetric Aldol Reactions, Alkylations |

| Oppolzer's Camphorsultam | Amino Alcohol Derivatives | Michael Additions, Alkylations |

| Pseudoephedrine | Amino Alcohol Derivatives | Asymmetric Alkylations |

Strategic Functionalization and Derivatization of Hydroxyl Groups

The two hydroxyl groups of this compound offer points for further molecular elaboration. However, their chemical equivalence necessitates the use of advanced strategies to achieve selective functionalization, which is crucial for building more complex molecules.

Selective Monosilyl Ether Formation

The protection of one hydroxyl group as a silyl (B83357) ether is a fundamental transformation that allows for the differential functionalization of the diol. Achieving selective monosilylation requires careful control of reaction conditions to prevent the formation of the disilylated product. A common method involves the slow addition of one equivalent of a silylating agent, such as tert-butyldimethylsilyl chloride (TBSCl) or triisopropylsilyl chloride (TIPSCl), to the diol in the presence of a base like imidazole (B134444) or triethylamine.

More advanced methods provide greater control and predictability. One such strategy involves the asymmetric epoxidation of a silyl enol ether derived from a cyclobutanone precursor. The resulting silyloxy epoxide can then undergo a highly regio- and stereospecific reduction, for example with borane-THF, to yield the trans-1,2-diol monosilyl ether with excellent enantiocontrol. harvard.edu The choice of the silyl group, such as the bulky tert-butyldiphenylsilyl (TBDPS) group, can influence the stability of the intermediate epoxide and the efficiency of the transformation. harvard.edu This method not only protects one hydroxyl group but also establishes the stereochemistry of the diol in a single, controlled sequence. harvard.edu

Table 3: Common Silylating Agents for Monoprotection

| Reagent | Silyl Group | Abbreviation | Key Features |

|---|---|---|---|

| tert-Butyldimethylsilyl chloride | tert-Butyldimethylsilyl | TBS | Good stability, widely used, removable with fluoride (B91410) ions. |

| Triisopropylsilyl chloride | Triisopropylsilyl | TIPS | Increased steric bulk provides higher selectivity; more stable to acid. |

| tert-Butyldiphenylsilyl chloride | tert-Butyldiphenylsilyl | TBDPS | Very bulky, offers high stability, resistant to many reaction conditions. |

Esterification and Acylation Reactions

Esterification and acylation are key reactions for derivatizing the hydroxyl groups of this compound, either to install a permanent functional group or as part of a protecting group strategy. Beyond simple acylation with an acid chloride or anhydride (B1165640) in the presence of a base, more refined methods are used to achieve specific synthetic goals.

The Steglich esterification is a mild and effective method that uses a carboxylic acid in the presence of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), and a nucleophilic catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP). rug.nl This protocol is particularly valuable for enantioselective transformations. The kinetic resolution of racemic trans-cycloalkane-1,2-diols has been demonstrated using a Steglich esterification protocol where a chiral catalyst, such as a short peptide, is used in place of DMAP. researchgate.net This approach allows for the selective acylation of one diol enantiomer with high efficiency, providing a powerful alternative to enzymatic resolutions. researchgate.net A variety of carboxylic acids can be employed in this reaction, expanding its synthetic utility. researchgate.net

Table 4: Reagents for Esterification and Acylation

| Reaction Type | Reagents | Catalyst/Promoter | Purpose |

|---|---|---|---|

| Standard Acylation | Acyl Chloride or Anhydride | Pyridine, Triethylamine | Protection or functionalization |

| Steglich Esterification | Carboxylic Acid | DCC, EDC | Mild ester formation |

| Catalytic Steglich Esterification | Carboxylic Acid, DCC | DMAP | Increased reaction rate |

| Enantioselective Acylation | Carboxylic Acid, Anhydride | Chiral Peptide Catalyst | Kinetic resolution of racemic diols |

Stereochemical and Conformational Landscape of Trans Cyclobutane 1,2 Diol

Analysis of Configurational Isomerism and Stability

trans-Cyclobutane-1,2-diol exists as a pair of enantiomers, (1R,2R)-cyclobutane-1,2-diol and (1S,2S)-cyclobutane-1,2-diol, due to the presence of two chiral centers. Unlike its cis counterpart, which is a meso compound, the trans isomer is chiral. The stability of cycloalkane isomers is influenced by a combination of angle strain, torsional strain, and steric interactions. In substituted cyclobutanes, the trans configuration is generally more stable than the cis configuration as it minimizes steric hindrance between substituents. This holds true for 1,2-disubstituted cyclobutanes where the substituents are in a pseudo-equatorial orientation, reducing unfavorable steric interactions that are more pronounced in the cis isomer.

Conformational Analysis and Ring Pucker Dynamics

The cyclobutane (B1203170) ring is not planar but exists in a puckered conformation to alleviate some of the torsional strain that would be present in a planar structure. masterorganicchemistry.com This puckering is a dynamic process where the ring rapidly interconverts between equivalent puckered conformations. The molecule can be described as having a "butterfly" or "bent" shape. The degree of puckering, or the dihedral angle between the two C1-C2-C3 and C1-C4-C3 planes, is a key parameter in its conformational analysis.

For this compound, the two hydroxyl groups can occupy either pseudo-axial or pseudo-equatorial positions in the puckered ring. The diequatorial conformation is generally favored as it minimizes steric repulsion between the hydroxyl groups and the rest of the ring. This conformational preference is a critical determinant of the molecule's reactivity and its ability to participate in intermolecular interactions.

Investigation of Intramolecular Hydrogen Bonding Interactions

The potential for intramolecular hydrogen bonding in vicinal diols is a significant factor in determining their preferred conformations. However, in this compound, the rigid and strained geometry of the four-membered ring places constraints on the orientation of the hydroxyl groups. Spectroscopic studies, such as Raman jet spectroscopy, have shown that the intramolecular hydrogen bonding in this compound is weaker compared to its five- and six-membered ring counterparts, trans-cyclopentane-1,2-diol and trans-cyclohexane-1,2-diol.

This reduced hydrogen bonding capability is attributed to the unfavorable orientation of the hydroxyl groups imposed by the cyclobutane ring's geometry, which prevents them from achieving the optimal distance and angle for strong hydrogen bond formation. Theoretical calculations using Density Functional Theory (DFT) have been employed to predict the OH stretching frequencies, which correlate with the strength of hydrogen bonding, and these predictions are in good agreement with experimental data. rsc.org

Stereoselective Discrimination and Optical Resolution Techniques

As this compound is a chiral molecule existing as a racemic mixture, the separation of its enantiomers is crucial for applications where stereochemistry is important. Various techniques have been developed for the optical resolution of racemic diols.

Kinetic resolution is a powerful method for separating enantiomers by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent. The Steglich esterification, a reaction that forms an ester from a carboxylic acid and an alcohol using a carbodiimide (B86325) coupling agent and a nucleophilic catalyst like 4-dimethylaminopyridine (B28879) (DMAP), can be adapted for the kinetic resolution of trans-cycloalkane-1,2-diols. rsc.orgresearchgate.net By employing a chiral catalyst, one enantiomer of the diol reacts faster to form the corresponding ester, allowing for the separation of the unreacted enantiomer from the esterified one. This method has been shown to be efficient and highly enantioselective for a range of trans-cycloalkane-1,2-diols. rsc.orgresearchgate.net

Table 1: Key Aspects of Kinetic Resolution via Steglich Esterification

| Feature | Description |

| Principle | Differential reaction rates of enantiomers with a chiral catalyst. |

| Reaction | Esterification of the diol with a carboxylic acid. |

| Reagents | Carbodiimide (e.g., DIC), chiral nucleophilic catalyst, carboxylic acid. |

| Outcome | Enantioenriched unreacted diol and the corresponding ester of the other enantiomer. |

Another common strategy for resolving enantiomers is to convert them into a mixture of diastereomers by reacting them with a chiral derivatizing agent. Diastereomers have different physical properties and can be separated by standard techniques like chromatography or crystallization. Boronic acids, such as methylboronic acid, can react with diols to form cyclic boronic esters. researchgate.net The formation of these esters can be stereoselective, with cis-diols often reacting more readily than trans-diols. researchgate.net While this specific method is more suited for separating cis and trans isomers, the principle of forming diastereomeric derivatives can be extended to the resolution of enantiomers by using a chiral boronic acid. The resulting diastereomeric boronic esters can then be separated, followed by hydrolysis to regenerate the enantiomerically pure diols.

Chiral chromatography is a widely used and powerful technique for the direct separation of enantiomers. wvu.edu This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the analyte. libretexts.org As the racemic mixture of this compound passes through the chromatography column, one enantiomer will have a stronger interaction with the CSP and will therefore be retained longer, leading to their separation. springernature.com Various types of CSPs are available, including those based on polysaccharides, proteins, and cyclodextrins. diva-portal.orgnih.gov The choice of the appropriate CSP and mobile phase is critical for achieving successful enantiomeric separation. High-performance liquid chromatography (HPLC) with a chiral column is a common and effective method for this purpose. mdpi.com

Table 2: Overview of Chiral Chromatographic Separation

| Parameter | Description |

| Technique | High-Performance Liquid Chromatography (HPLC) |

| Stationary Phase | Chiral Stationary Phase (CSP) that exhibits stereoselective interactions. |

| Mobile Phase | A solvent or mixture of solvents that carries the analyte through the column. |

| Principle of Separation | Differential partitioning of enantiomers between the mobile and stationary phases. |

| Detection | UV detector, refractive index detector, or other suitable detectors. |

Mechanistic Insights and Reactivity Profiles of Trans Cyclobutane 1,2 Diol

Oxidative Cleavage Reactions to Dicarbonyl Compounds

The oxidative cleavage of 1,2-diols is a fundamental transformation in organic synthesis, yielding valuable dicarbonyl compounds. rsc.orgmasterorganicchemistry.com In the case of trans-cyclobutane-1,2-diol, this reaction is particularly efficient, driven by the release of the significant ring strain inherent in the four-membered ring.

Dioxomolybdenum(VI) complexes have proven to be effective catalysts for the oxidative cleavage of glycols, including this compound, using dimethyl sulfoxide (B87167) (DMSO) as both the solvent and the oxidant. rsc.org This methodology provides a clean and efficient route to 1,4-dicarbonyl compounds. rsc.orgresearchgate.net The reaction proceeds under relatively mild conditions and demonstrates the utility of molybdenum catalysis in facilitating O-atom transfer reactions. rsc.org Research has shown that both diastereoisomers of cyclobutane-1,2-diols undergo this oxidative cleavage, although the reaction conditions may vary. For instance, the cleavage of the trans isomer often requires higher temperatures compared to its cis counterpart, highlighting the influence of stereochemistry on reactivity. rsc.org

| Substrate | Catalyst | Oxidant/Solvent | Temperature (°C) | Product | Yield (%) |

|---|---|---|---|---|---|

| cis-Cyclobutane-1,2-diol derivative | Dioxomolybdenum(VI) complex | DMSO | Not specified | 1,4-dicarbonyl | Good |

| trans-Cyclobutane-1,2-diol derivative | Dioxomolybdenum(VI) complex | DMSO | 150 | 1,4-dicarbonyl | Good |

| Crude mixture of cis/trans-cyclobutane-1,2-diols | Dioxomolybdenum(VI) complex | DMSO | 150 | γ-ketoaldehydes | Good overall yields |

In the oxidative cleavage of vicinal diols, the reactivity of the hydroxyl groups is paramount. The general mechanism involves the formation of a cyclic intermediate with the oxidizing agent. youtube.com For instance, with periodate (B1199274), a cyclic periodate ester is formed. youtube.com This is followed by the cleavage of the carbon-carbon bond between the two hydroxyl-bearing carbons, leading to the formation of two carbonyl groups. masterorganicchemistry.comyoutube.com The stereochemistry of the diol can influence the rate of this reaction, as seen in the differing temperature requirements for the cleavage of cis and trans-cyclobutane-1,2-diols. rsc.org The rigid and strained geometry of the cyclobutane (B1203170) ring can affect the orientation of the hydroxyl groups, potentially influencing the ease of forming the cyclic intermediate necessary for cleavage.

Ring-Opening Transformations of the Cyclobutane Core

The significant ring strain of the cyclobutane ring, a combination of angle and torsional strain, makes it susceptible to various ring-opening reactions. These transformations are often energetically favorable and provide a powerful tool for the synthesis of more complex acyclic and larger ring systems. researchgate.netnih.gov

Cyclobutane derivatives can undergo ring-opening under thermal or photochemical conditions. researchgate.net These reactions, often classified as electrocyclic reactions, are governed by the principles of orbital symmetry. masterorganicchemistry.comlibretexts.org For cyclobutene, a related system, thermal ring-opening is a conrotatory process, while photochemical ring-opening is disrotatory. masterorganicchemistry.comimperial.ac.uk While this compound itself does not possess the π-system of cyclobutene, the principles of strain release driving these reactions are relevant. The inherent strain makes the cyclobutane C-C bonds susceptible to cleavage under energetic conditions. For instance, the cyclobutane ring in certain dicarboxylic acid derivatives has been shown to cleave upon heating. rsc.org

The ring-opening of cyclobutane derivatives can also be initiated by nucleophilic or electrophilic attack. A common strategy involves the conversion of the diol to a more reactive intermediate, such as an epoxide. The subsequent acid- or base-catalyzed ring-opening of the corresponding cyclobutane-1,2-epoxide by a nucleophile proceeds via an SN2 mechanism, resulting in the formation of a trans-1,2-disubstituted cyclobutane. ucalgary.cayoutube.com This approach allows for the introduction of various functional groups onto the cyclobutane scaffold. The inherent strain of the cyclobutane ring can influence the regioselectivity and stereoselectivity of these ring-opening reactions.

Electrophilic and Nucleophilic Functionalization of the Diol System

The reactivity of the vicinal diol in this compound is profoundly influenced by the rigid, trans-disposed orientation of its two hydroxyl groups. This fixed geometry dictates the accessibility and reactivity of the oxygen atoms, often leading to distinct chemical behavior compared to its cis-isomer.

Nucleophilic Reactivity and Selective Functionalization: The hydroxyl groups of the diol act as nucleophiles in reactions such as esterification and etherification. The spatial separation of the hydroxyl groups in the trans isomer generally means that they react independently. However, this lack of proximity can be exploited for selective reactions. A notable example is the differential reactivity of cis- and trans-cyclobutane diols with boronic acids. Research has shown that in a mixture of cis- and trans-1-ethyl-1,2-cyclobutanediols, esterification with methylboronic acid occurs exclusively with the cis-diol, while the trans-diol remains unreacted researchgate.net. This selectivity arises because the cis-diol can readily form a stable five-membered cyclic boronate ester, a pathway that is sterically inaccessible for the trans-isomer. This principle allows for the kinetic resolution of stereoisomeric mixtures of 1,2-diols.

Reactions with Electrophiles: The diol system is susceptible to attack by various electrophiles. A key reaction in this class is oxidative cleavage, typically performed with reagents like sodium periodate (NaIO₄) or lead tetraacetate (Pb(OAc)₄). This reaction proceeds through a cyclic intermediate (a periodic ester), which requires the two hydroxyl groups to be in a syn-periplanar, or cis, conformation. Consequently, cis-cyclobutane-1,2-diol (B3395319) undergoes rapid cleavage to form succinaldehyde. In contrast, this compound, with its anti-periplanar hydroxyl groups, is resistant to cleavage under the same conditions because it cannot form the necessary cyclic intermediate. This differential reactivity serves as a classic chemical test to distinguish between cis and trans vicinal diols on a cyclic framework.

Stereospecificity and Regioselectivity in Chemical Transformations of the Cyclobutane-1,2-diol Moiety

The constrained nature of the cyclobutane ring imparts a high degree of stereocontrol and regiocontrol in reactions involving the diol moiety. The defined spatial relationships between substituents are often directly translated into the product, a hallmark of stereospecific reactions.

The Pinacol (B44631) Rearrangement: A prominent example of a stereospecific and regioselective transformation of 1,2-diols is the acid-catalyzed Pinacol rearrangement. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com This reaction involves the protonation of one hydroxyl group, its departure as water to form a carbocation, and a subsequent 1,2-migration of a substituent to the carbocationic center. wikipedia.orgijfmr.com The stereochemistry of the starting diol plays a critical role in determining the reaction's outcome, particularly in cyclic systems. wikipedia.orgijfmr.com

The mechanism dictates that the migrating group is ideally positioned anti-periplanar (trans) to the leaving group. In derivatives of this compound, this stereoelectronic requirement means that the substituent on the adjacent carbon that is trans to the departing hydroxyl group will migrate preferentially. wikipedia.orgijfmr.com This concerted process ensures a high degree of stereospecificity.

In unsymmetrically substituted cyclobutane-1,2-diols, the reaction can also be highly regioselective. The initial carbocation forms at the carbon that can best stabilize the positive charge. Subsequently, the migratory aptitude of the adjacent substituents comes into play, but the stereochemical constraint of the trans-migration often overrides simple migratory preferences. wikipedia.org If no substituent is suitably positioned for a trans-migration, alternative pathways, such as ring contraction, may occur, where a carbon atom of the ring itself migrates. wikipedia.orgijfmr.com This leads to the formation of a cyclopropyl (B3062369) carbonyl compound, a regioselective outcome driven by the release of ring strain. The stereochemical and substituent effects on the regioselectivity of this rearrangement in unsymmetrical cyclobutane-1,2-diols have been a subject of detailed study. ijfmr.comnih.govmdpi.com

The table below illustrates the predictable outcomes of the Pinacol rearrangement on hypothetical substituted this compound derivatives, highlighting the interplay of carbocation stability and the stereospecificity of the migration.

| Starting Material (trans-diol derivative) | Protonated OH Group (More Stable Carbocation) | Migrating Group (trans to Leaving Group) | Major Product | Reaction Type |

| 1-Methyl-trans-cyclobutane-1,2-diol | C1-OH (Tertiary carbocation) | H (from C2) | 2-Methylcyclobutanone | Hydride Shift |

| 1-Phenyl-trans-cyclobutane-1,2-diol | C1-OH (Benzylic carbocation) | H (from C2) | 2-Phenylcyclobutanone | Hydride Shift |

| 1,2-Dimethyl-trans-cyclobutane-1,2-diol | C1-OH or C2-OH (Symmetrical) | CH₃ (from adjacent C) | 2,2-Dimethylcyclobutanone | Alkyl Shift |

| Unsubstituted this compound | C1-OH or C2-OH (Symmetrical) | Ring Carbon (C4) | Cyclopropylcarboxaldehyde | Ring Contraction |

This predictable control over reaction pathways underscores the utility of the this compound moiety as a rigid scaffold for directing chemical transformations with high levels of stereospecificity and regioselectivity. mdpi.com

Computational and Advanced Spectroscopic Characterization of Trans Cyclobutane 1,2 Diol

Quantum Chemical Calculations and Theoretical Modeling

Quantum chemical calculations have proven to be an invaluable tool in elucidating the molecular properties of trans-cyclobutane-1,2-diol, offering insights that complement experimental data.

Density Functional Theory (DFT) is a computational method widely used to investigate the electronic structure and properties of molecules. In the case of this compound, DFT calculations are instrumental in understanding its reactivity, stability, and spectroscopic characteristics.

Electronic Structure: Key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be determined through DFT calculations. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A larger HOMO-LUMO gap suggests higher stability and lower reactivity. While specific DFT-calculated values for this compound are not readily available in the provided search results, a general representation of these orbitals can be described. The HOMO is typically localized on the oxygen atoms of the hydroxyl groups, reflecting their electron-donating nature, while the LUMO is generally distributed over the C-O antibonding orbitals and the cyclobutane (B1203170) ring.

Mulliken charge analysis, another output of DFT calculations, provides insight into the charge distribution across the molecule. For this compound, the oxygen atoms are expected to carry a partial negative charge, while the hydrogen atoms of the hydroxyl groups, the carbinol carbon atoms, and the methylene (B1212753) carbon atoms would exhibit partial positive charges. This charge distribution highlights the polar nature of the O-H and C-O bonds.

Vibrational Properties: DFT calculations are also employed to predict the vibrational frequencies of this compound, which can then be compared with experimental data from techniques like Raman and infrared spectroscopy. The calculated frequencies aid in the assignment of specific vibrational modes to the observed spectral bands. Of particular interest are the O-H stretching frequencies, which are sensitive to intramolecular hydrogen bonding. The strained geometry of the cyclobutane ring in the trans-diol configuration influences the orientation of the hydroxyl groups, thereby affecting the strength of any intramolecular hydrogen bonding. This is reflected in the calculated O-H stretching frequencies, which tend to be higher compared to less strained cyclic diols, indicating weaker hydrogen bonding.

A representative table of theoretically predicted vibrational frequencies for a related cyclobutane derivative using DFT is shown below to illustrate the type of data obtained from such calculations.

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| O-H Stretch | 3650 - 3600 |

| C-H Stretch | 3000 - 2900 |

| CH₂ Scissoring | 1470 - 1440 |

| C-O Stretch | 1100 - 1000 |

| Ring Puckering | ~150 |

Ab initio methods are a class of quantum chemistry methods based on first principles, without the inclusion of experimental data. These methods are particularly useful for accurate calculations of molecular energies and geometries. For this compound, ab initio calculations can be used to explore its conformational landscape and determine the relative energies of different conformers.

The puckered nature of the cyclobutane ring, combined with the possible orientations of the two hydroxyl groups, gives rise to several possible conformers. These conformers differ in the dihedral angle of the ring and the rotational positions of the O-H bonds. Ab initio calculations can predict the relative stability of these conformers. For vicinal diols, the gauche conformation is often stabilized by intramolecular hydrogen bonding. However, in this compound, the rigid and strained ring structure may hinder the ideal geometry for strong hydrogen bonding.

Energetic analysis from ab initio calculations can quantify the energy differences between these conformers, providing insight into which structures are most likely to be populated at a given temperature. While specific energetic data for the conformers of this compound were not available in the provided search results, studies on similar small ring diols suggest that the energy differences between conformers can be subtle, often within a few kcal/mol.

Theoretical investigations into the reaction pathways and transition states of this compound can provide a molecular-level understanding of its reactivity. The inherent ring strain of the cyclobutane ring makes it susceptible to ring-opening reactions, which can be computationally modeled.

For instance, acid-catalyzed or base-catalyzed ring-opening reactions can be investigated. Computational methods can be used to map the potential energy surface of the reaction, identifying the transition state structures and calculating the activation energies. While specific studies on the reaction pathways of this compound were not found, research on related compounds like cyclobutane-1,2-dione and cyclobutane-fused lactones demonstrates the utility of these methods. For example, in the base-catalyzed rearrangement of cyclobutane-1,2-dione, DFT and ab initio methods were used to evaluate three possible reaction pathways, determining the Gibbs free energies of activation for each. A similar approach could be applied to understand reactions such as the pinacol (B44631) rearrangement of this compound, which would be driven by the release of ring strain.

Vibrational Spectroscopy for Structural and Conformational Elucidation (e.g., Raman Spectroscopy)

Vibrational spectroscopy, particularly Raman spectroscopy, is a powerful experimental technique for probing the structural and conformational details of this compound. When combined with computational predictions, it allows for a detailed assignment of vibrational modes and a deeper understanding of intramolecular interactions.

The Raman spectrum of this compound exhibits a series of bands corresponding to its various vibrational modes. The O-H stretching region (typically 3500-3700 cm⁻¹) is particularly informative. The position and shape of the O-H stretching bands can reveal the extent of intramolecular hydrogen bonding. In this compound, the OH stretching frequencies are observed to be higher than those in less strained cyclic diols like trans-cyclopentane-1,2-diol and trans-cyclohexane-1,2-diol. This indicates weaker intramolecular hydrogen bonding due to the geometric constraints imposed by the rigid cyclobutane ring, which prevents the hydroxyl groups from adopting an optimal orientation for strong hydrogen bonding. researchgate.net

Jet-cooled Raman spectroscopy is a specialized technique that can provide highly resolved spectra, allowing for the identification of individual conformers. By comparing the experimental Raman spectra with the DFT-predicted vibrational modes for different optimized conformer geometries, a definitive stereochemical and conformational assignment can be made.

Below is a representative table of key Raman bands that would be expected for this compound and their general assignments.

| Raman Shift (cm⁻¹) | Vibrational Mode Assignment |

| ~3630 | Free O-H Stretch |

| ~3605 | Hydrogen-bonded O-H Stretch |

| ~2950 | C-H Asymmetric Stretch |

| ~2880 | C-H Symmetric Stretch |

| ~1450 | CH₂ Scissoring |

| ~1250 | CH₂ Twisting/Wagging |

| ~1050 | C-O Stretch / C-C Stretch |

| ~900 | Ring Breathing Mode |

Note: The exact positions of the Raman shifts can vary depending on the experimental conditions and the specific conformer being observed. The values presented are based on typical ranges for similar functional groups and cyclic systems.

Nuclear Magnetic Resonance (NMR) for Stereochemical Assignment and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the stereochemical assignment and the study of dynamic processes in molecules like this compound. Both ¹H and ¹³C NMR provide valuable information about the chemical environment of the nuclei within the molecule.

The ¹³C NMR spectrum provides information about the carbon skeleton. The chemical shifts of the carbinol carbons (CH-OH) would be significantly downfield compared to the methylene carbons due to the deshielding effect of the attached oxygen atoms.

While specific, experimentally determined NMR data for this compound were not found in the provided search results, the table below provides expected chemical shift ranges based on data from similar cyclobutane derivatives and vicinal diols.

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| ¹H NMR | |||

| -OH | Variable (1-5) | Broad singlet | - |

| CH-OH | ~3.5 - 4.0 | Multiplet | Vicinal (H-C-C-H) and Geminal (H-C-H) couplings |

| CH₂ | ~1.5 - 2.5 | Multiplet | Vicinal (H-C-C-H) and Geminal (H-C-H) couplings |

| ¹³C NMR | |||

| CH-OH | ~70 - 80 | - | - |

| CH₂ | ~20 - 30 | - | - |

Note: This is an illustrative table of expected NMR parameters. Actual values would need to be determined experimentally or through high-level computational predictions.

Dynamic Studies: Dynamic NMR (DNMR) techniques, such as variable-temperature NMR, can be used to study conformational changes in molecules. For this compound, DNMR could potentially be used to investigate the ring-puckering motion of the cyclobutane ring. If the rate of this conformational interchange is on the NMR timescale, changes in the appearance of the NMR spectrum (e.g., line broadening, coalescence of signals) would be observed as the temperature is varied. From these changes, the activation energy for the ring-puckering process can be determined.

Strategic Applications of Trans Cyclobutane 1,2 Diol As a Versatile Chemical Building Block

Role in the Synthesis of Complex Natural Products and Analogues

The cyclobutane (B1203170) motif is a recurring structural element in a variety of natural products, many of which exhibit significant biological activity. trans-Cyclobutane-1,2-diol serves as a crucial starting material for the stereocontrolled synthesis of these complex molecules. Its well-defined stereochemistry is instrumental in guiding the stereochemical outcome of subsequent reactions, a critical aspect in the multi-step total synthesis of natural products.

The applications of this diol as a synthetic precursor are diverse and significant. For instance, it provides a key entry point for the synthesis of certain cyclobutane-containing lignans (B1203133) and protoilludane sesquiterpenoids. The rigid four-membered ring of the diol can be strategically manipulated and functionalized to construct the intricate carbon skeletons of these natural products. Furthermore, innovative synthetic strategies, such as the intramolecular pinacol-type reductive couplings, have been employed in the total synthesis of complex natural products that feature the cyclobutane-diol motif. The presence of the cyclobutane ring is not limited to terrestrial natural products; marine natural products such as dictazole A, dictazole B, and sceptrin, isolated from deep-sea sponges, also contain this structural feature. nih.gov

The synthesis of piperarborenine B, an amide compound with a densely packed, tetrasubstituted cyclobutane fragment, further highlights the utility of cyclobutane derivatives in constructing complex natural product analogues. nih.gov Although not a direct application of the parent diol, the strategies developed for the synthesis of such intricate cyclobutane-containing molecules often rely on principles of stereocontrol inherent to precursors like this compound.

| Natural Product Class | Key Synthetic Strategy | Significance of Cyclobutane Moiety |

|---|---|---|

| Lignans | Stereocontrolled functionalization of the diol | Core structural component |

| Protoilludane Sesquiterpenoids | Directed reactions based on diol stereochemistry | Foundation of the carbon skeleton |

| Piperarborenine Analogues | Construction of tetrasubstituted cyclobutane rings | Biologically active core |

Scaffold for the Development of Chiral Ligands and Catalysts in Asymmetric Synthesis

Enantiomerically pure this compound is a valuable chiral scaffold for the development of ligands and catalysts used in asymmetric synthesis. The rigid and conformationally constrained cyclobutane framework allows for the effective transfer of chiral information during a chemical reaction, leading to the formation of products with high enantiomeric purity. This principle is analogous to the use of other well-established chiral diols and diamines, such as trans-1,2-diaminocyclohexane derivatives, in the field of asymmetric catalysis.

The two hydroxyl groups of this compound can be selectively functionalized to create a diverse range of chiral ligands. These ligands can then be coordinated with various metal centers to generate catalysts for a multitude of asymmetric transformations, including reductions, oxidations, and carbon-carbon bond-forming reactions. The predictable and well-defined spatial arrangement of the functional groups on the cyclobutane scaffold is key to achieving high levels of stereocontrol in these catalytic processes.

Monomer Unit in Advanced Polymer Design and Material Science

The unique conformational rigidity of the cyclobutane ring makes this compound and its derivatives attractive monomers for the synthesis of advanced polymers with enhanced thermal and mechanical properties. When incorporated into a polymer backbone, the rigid cyclobutane unit restricts chain mobility, which can lead to higher glass transition temperatures and improved thermal stability of the resulting material.

Cyclobutane diols, particularly substituted derivatives like 2,2,4,4-tetramethyl-1,3-cyclobutanediol (B147498) (TMCD), have gained considerable interest as replacements for bisphenol A (BPA) in the production of polyesters and polycarbonates. rsc.org These polymers often exhibit excellent thermal, optical, and mechanical properties. rsc.org Research has shown that the stereochemistry of the cyclobutane diol monomer has a significant impact on the properties of the final polymer. For example, polyesters prepared from the cis-isomer of a substituted cyclobutane diol were found to be tougher and have a higher glass transition temperature compared to those synthesized from the trans-isomer. researchgate.net This demonstrates the potential to fine-tune the macroscopic properties of materials by selecting the appropriate stereoisomer of the cyclobutane diol monomer.

| Polymer Property | Impact of cis-Isomer | Impact of trans-Isomer |

|---|---|---|

| Toughness | Increased | Decreased |

| Glass Transition Temperature (Tg) | Higher | Lower |

| Crystallinity | Amorphous | Semicrystalline |

Intermediate for the Construction of Diverse Carbocyclic and Heterocyclic Systems

Due to its inherent ring strain, this compound serves as a versatile intermediate for the synthesis of a variety of other carbocyclic and heterocyclic ring systems. The relief of this strain provides a thermodynamic driving force for ring-opening and ring-expansion reactions, allowing for the construction of more complex molecular architectures.

Acid-catalyzed ring expansion of chiral cyclobutyl derivatives, which can be derived from this compound, provides a pathway to other strained carbocyclic and heterocyclic compounds. mdpi.com Furthermore, vicinal diols can act as precursors for the synthesis of certain heterocycles. For example, 1,2-diols can serve as a C2 precursor in the synthesis of substituted furans. While this has been demonstrated with other diols, the principle can be extended to this compound, offering a potential route to cyclobutane-fused or spirocyclic furan (B31954) derivatives.

The cyclobutane ring can also be cleaved under specific conditions to generate linear molecules with defined stereochemistry. For instance, the oxidative cleavage of this compound can yield 1,4-dicarbonyl compounds, which are valuable precursors for the synthesis of five-membered carbocycles and heterocycles.

Utility in Exploring Structure-Reactivity Relationships in Strained Ring Systems

The chemistry of this compound is largely dictated by the inherent strain of the four-membered ring, which is a combination of angle strain and torsional strain. This "spring-loaded" nature makes reactions that lead to the opening of the ring energetically favorable. This property makes it an excellent model system for studying the relationships between molecular structure, strain, and chemical reactivity.

A prime example of a strain-releasing reaction is the oxidative cleavage of the cyclobutane ring to form 1,4-dicarbonyl compounds. The efficiency of this transformation, which can be catalyzed by dioxomolybdenum(VI) complexes, is driven by the release of the ring strain. Interestingly, the stereochemistry of the diol influences its reactivity; the temperature required for the cleavage of the trans-isomer is notably higher than that for its cis-counterpart. The diol can also undergo regioselective pinacol (B44631) rearrangements, with the reaction pathway being influenced by both the ring strain and the nature of any substituents.

Spectroscopic studies, particularly Raman jet spectroscopy, have provided valuable insights into the conformational dynamics and intramolecular interactions of this compound. These studies have revealed that the OH stretching frequencies are higher in this compound compared to trans-cyclopentane-1,2-diol and trans-cyclohexane-1,2-diol, indicating weaker intramolecular hydrogen bonding. This is attributed to the rigid and strained geometry of the cyclobutane ring, which constrains the orientation of the hydroxyl groups and prevents them from adopting an optimal geometry for strong hydrogen bond formation. This distinct conformational behavior sets it apart from less strained cyclic diols and influences its interactions with other molecules.

Q & A

Q. What spectroscopic techniques are optimal for characterizing hydrogen-bonding interactions in trans-cyclobutane-1,2-diol?

Raman jet spectroscopy combined with scaled harmonic DFT predictions is the primary method for analyzing OH stretching fundamentals and hydrogen-bonding interactions. This approach allows precise conformational assignments by resolving narrow spectral signals under low-temperature, jet-cooled conditions. Experimental data in the 3560–3700 cm⁻¹ range are benchmarked against hybrid DFT calculations to validate hydrogen-bonding trends .

Q. What experimental methods confirm the stereochemical configuration of this compound?

Stereochemical confirmation relies on comparative analysis of experimental Raman spectra with DFT-predicted vibrational modes. For example, this compound’s distinct OH stretching fundamentals (e.g., ~3600–3650 cm⁻¹) are matched to conformers optimized for hydrogen-bonding geometry. This method avoids ambiguities from NMR coupling constants in rigid systems .

Advanced Research Questions

Q. Why do GGA functionals underperform hybrid DFT in predicting OH stretching frequencies for this compound?

Generalized gradient approximation (GGA) functionals like BP86 and PBE overestimate the stability of conformers with weaker hydrogen bonds (e.g., "primed" conformers). Hybrid DFT (e.g., B3LYP) better accounts for electron correlation, critical for modeling subtle hydrogen-bonding interactions. Benchmarking shows GGA errors exceed 10 cm⁻¹ in strained systems like cyclobutane diols .

Q. How can discrepancies between experimental and computational conformational data be resolved for this compound?

A two-tier approach combines scaled harmonic DFT frequencies with relaxation path analyses. First, harmonic predictions are scaled using a training set of diols. Second, anharmonic corrections account for secondary interactions (e.g., hyperconjugation) and ring strain. This method reduces deviations to <5 cm⁻¹ for most conformers .

Q. What experimental designs are critical for studying conformational equilibria in this compound?

Jet-cooled Raman spectroscopy is essential to isolate individual conformers by minimizing thermal motion. Temperature-controlled experiments (e.g., 10–50 K) enable precise measurement of OH stretching fundamentals. Concurrently, DFT-based potential energy surface scans identify transition states, linking spectral features to conformational dynamics .

Q. How do solvent effects alter the hydrogen-bonding behavior of this compound compared to gas-phase studies?

While gas-phase studies (via jet spectroscopy) reveal intrinsic hydrogen-bonding strength, polar solvents (e.g., water) stabilize open conformers by disrupting intramolecular interactions. Computational models incorporating implicit solvent corrections (e.g., PCM) predict solvatochromic shifts of 20–30 cm⁻¹, validated by ultrafast IR spectroscopy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.